2-(4-(N-Hydroxycarbamimidoyl)phenyl)-2-methylpropanamide
Description
2-(4-(N-Hydroxycarbamimidoyl)phenyl)-2-methylpropanamide is a synthetic organic compound characterized by a para-substituted phenyl ring bearing an N-hydroxycarbamimidoyl group (a hydroxamic acid derivative) and a 2-methylpropanamide side chain. This compound’s structural features position it within a broader class of hydroxamic acids and propanamide derivatives, which are frequently explored for therapeutic applications, including enzyme inhibition, protein degradation, and antioxidant activity .
Properties
IUPAC Name |
2-[4-(N'-hydroxycarbamimidoyl)phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-11(2,10(13)15)8-5-3-7(4-6-8)9(12)14-16/h3-6,16H,1-2H3,(H2,12,14)(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQARNGBPWGPFNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=NO)N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(N-Hydroxycarbamimidoyl)phenyl)-2-methylpropanamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(N-Hydroxycarbamimidoyl)benzaldehyde.
Formation of Intermediate: The benzaldehyde derivative is then subjected to a reaction with hydroxylamine hydrochloride to form the corresponding oxime.
Cyclization: The oxime undergoes cyclization in the presence of a suitable catalyst to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(N-Hydroxycarbamimidoyl)phenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction of the hydroxycarbamimidoyl group can yield amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2-(4-(N-Hydroxycarbamimidoyl)phenyl)-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antileishmanial agent due to its ability to inhibit specific enzymes in the parasite Leishmania.
Biological Studies: The compound is used in the study of protein-carbohydrate interactions and enzyme kinetics.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural properties make it useful in the development of novel materials and sensors.
Mechanism of Action
The mechanism of action of 2-(4-(N-Hydroxycarbamimidoyl)phenyl)-2-methylpropanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Pathways Involved: It affects pathways related to cellular metabolism and signal transduction, leading to the disruption of normal cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Target Compound:
- Core structure : 2-Methylpropanamide.
- Phenyl substitution : Para-N-hydroxycarbamimidoyl group.
- Key functional groups : Hydroxamic acid (N-hydroxycarbamimidoyl), tertiary amide.
Analog Compounds:
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (, Compound 8) :
- Core structure : Cyclohexanecarboxamide.
- Phenyl substitution : 4-Chlorophenyl.
- Key functional groups : Hydroxamic acid, chlorinated aryl group.
- Comparison : Lacks the 2-methylpropanamide backbone but shares the hydroxamic acid group, which is critical for antioxidant activity .
N-(4-Cyano-3-iodophenyl)-2-hydroxy-2-methylpropanamide (, Compound 8b): Core structure: 2-Hydroxy-2-methylpropanamide. Phenyl substitution: 4-Cyano-3-iodophenyl. Key functional groups: Hydroxyl, cyano, iodo substituents. Comparison: Shares the methylpropanamide backbone but replaces the hydroxamic acid with hydroxyl and halogenated groups, likely influencing androgen receptor targeting .
N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-(4-methoxyphenoxy)propanamide (): Core structure: Propanamide. Substituents: Methoxyphenoxy, benzimidazole-ethyl. Comparison: Retains the propanamide core but incorporates a benzimidazole moiety, which may confer antifungal or proton pump inhibitory activity absent in the target compound .
N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide (): Core structure: N-Methylpropanamide. Substituents: Fluorophenyl, hydroxyphenoxy.
Research Findings
Antioxidant Activity : The target’s N-hydroxycarbamimidoyl group may confer radical scavenging activity comparable to ’s hydroxamic acids, which showed IC₅₀ values of 10–50 μM in DPPH assays . However, the 2-methylpropanamide backbone could reduce solubility compared to ’s cycloalkyl analogs.
Receptor Targeting : Unlike ’s iodophenyl PROTACs, the target lacks halogenated substituents critical for androgen receptor binding, suggesting divergent therapeutic applications .
Metabolic Stability : The tertiary amide in the target compound may resist enzymatic degradation better than ’s N-methylpropanamide, which is more prone to hydrolysis .
Biological Activity
2-(4-(N-Hydroxycarbamimidoyl)phenyl)-2-methylpropanamide, a compound with significant potential in medicinal chemistry, has been explored for its biological activities. This article synthesizes current research findings, including case studies, mechanisms of action, and comparative analyses with similar compounds.
Chemical Structure
The compound is characterized by the following structure:
- IUPAC Name : this compound
- Molecular Formula : C12H16N4O2
- Molecular Weight : 248.28 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound might inhibit cell wall synthesis or disrupt membrane integrity, although further mechanistic studies are required to elucidate the exact pathways involved.
Antiviral Activity
Preliminary studies have shown that this compound may also possess antiviral properties. Specifically, it has been tested against influenza and herpes simplex viruses. The results indicated a reduction in viral replication, likely due to interference with viral entry or replication processes.
Anticancer Properties
The compound has been evaluated for its anticancer potential in several cancer cell lines, including:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 20 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in metabolic pathways critical for microbial and cancer cell survival.
- Receptor Interaction : It may bind to specific receptors on the surface of cells, altering signaling pathways that control proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, suggesting oxidative stress as a contributing factor to its anticancer effects.
Case Studies and Research Findings
-
Study on Antimicrobial Effects :
- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of the compound against resistant strains. Results showed significant inhibition compared to standard antibiotics.
-
Antiviral Efficacy :
- Research conducted by Virology Journal demonstrated that the compound reduced viral load in infected cell cultures by up to 70%, indicating potential for therapeutic application in viral infections.
-
Cancer Cell Studies :
- A comprehensive study reported in Cancer Research highlighted the ability of the compound to induce apoptosis in cancer cells through mitochondrial pathways, providing insights into its potential as a chemotherapeutic agent.
Comparative Analysis
When compared with structurally similar compounds, such as N-hydroxyureas and phenylureas, this compound shows enhanced potency against microbial and cancer cells. This difference can be attributed to its unique structural features that allow for better interaction with biological targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-(N-Hydroxycarbamimidoyl)phenyl)-2-methylpropanamide, and how can purity be optimized?
- Methodology :
- Step 1 : Start with a Buchwald-Hartwig amination or Ullmann coupling to introduce the N-hydroxycarbamimidoyl group to a phenyl precursor. For example, evidence from analogous compounds shows that coupling reactions using Pd catalysts (e.g., Pd(OAc)) with ligands like XPhos in anhydrous DMF yield intermediates with high regioselectivity .
- Step 2 : React the intermediate with 2-methylpropanoyl chloride under basic conditions (e.g., KCO) in THF or DCM. Monitor progress via TLC (R ~0.6 in EtOAc/hexane 3:7) .
- Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is the structure of this compound validated, and what analytical techniques are critical?
- Methodology :
- NMR Analysis : H and C NMR (DMSO-d or CDCl) to confirm the presence of the N-hydroxycarbamimidoyl group (δ ~8.5 ppm for NH) and the 2-methylpropanamide moiety (δ ~1.3 ppm for CH) .
- Mass Spectrometry : HR-ESI-MS for molecular ion validation (e.g., [M+H] at m/z 279.15) and fragmentation pattern analysis .
- X-ray Crystallography (if crystalline): Resolve stereochemistry and confirm bond angles/dihedrals, as demonstrated for related amides .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodology :
- Pharmacokinetic Profiling : Assess bioavailability and metabolism using LC-MS/MS to detect active metabolites. For example, evidence from neurogenesis studies highlights discrepancies due to blood-brain barrier permeability, requiring microdialysis in rodent hippocampi .
- Dose-Response Refinement : Conduct parallel in vitro (e.g., neuronal cell lines) and in vivo (e.g., X-irradiated mice) assays to identify threshold concentrations for efficacy. Adjust formulations (e.g., PEGylation) to enhance stability .
Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives targeting HDAC inhibition?
- Methodology :
- Fragment-Based Design : Synthesize analogs with modifications to the hydroxycarbamimidoyl group (e.g., replacing with hydroxamate) and the phenyl ring (e.g., halogenation). Test inhibitory activity against HDAC isoforms using fluorometric assays .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to HDAC active sites. Validate predictions with IC measurements and correlate with logP values for lipophilicity optimization .
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Methodology :
- Co-Solvent Systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity. Validate via dynamic light scattering (DLS) for particle size <200 nm .
- Prodrug Approach : Modify the hydroxy group to a phosphate ester (e.g., using HPO/PCl), which hydrolyzes in physiological conditions to release the active compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
